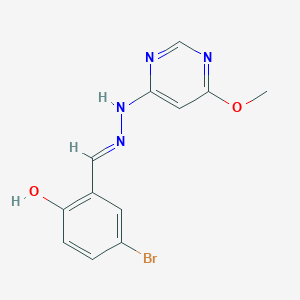
1-(pentafluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
Descripción general
Descripción
1-(pentafluorophenyl)ethanone (4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as PFEH and is widely used in scientific research for its unique properties.
Mecanismo De Acción
PFEH works by binding to metal ions and forming a complex that emits a fluorescent signal. This property makes it an excellent tool for the detection of metal ions in biological samples. PFEH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism of action of PFEH in cancer cells is still under investigation.
Biochemical and physiological effects:
PFEH has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of PFEH on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PFEH in lab experiments is its high sensitivity and selectivity for metal ions. PFEH is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using PFEH is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of PFEH in scientific research. One potential area of interest is the development of PFEH-based sensors for the detection of metal ions in environmental and biological samples. Another area of research is the development of PFEH-based anticancer agents that target specific types of cancer cells. Additionally, further investigation into the mechanism of action of PFEH in cancer cells may lead to the development of new therapies for cancer treatment.
Conclusion:
In conclusion, PFEH is a unique chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Its high sensitivity and selectivity for metal ions make it an excellent tool for the detection of metal ions in biological samples, and its potential as an anticancer agent makes it a promising candidate for further development. While there are still limitations to its use in lab experiments, the future directions for PFEH research are promising and may lead to new discoveries and advancements in various scientific fields.
Aplicaciones Científicas De Investigación
PFEH has various applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the mechanism of action of certain enzymes. PFEH is also used as a ligand for the preparation of metal complexes, which have potential applications in catalysis and material science.
Propiedades
IUPAC Name |
4-methyl-2-[(2E)-2-[1-(2,3,4,5,6-pentafluorophenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N4O/c1-4-3-6(23)20-13(19-4)22-21-5(2)7-8(14)10(16)12(18)11(17)9(7)15/h3H,1-2H3,(H2,19,20,22,23)/b21-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFPYXLQMUNOS-IGCPIRJNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=C(C)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C(\C)/C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxybenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3719458.png)

![2-furaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719472.png)
![4-(dimethylamino)benzaldehyde [5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719480.png)
![4-hydroxybenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719487.png)
![dipropyl {amino[(2-hydroxyethyl)amino]methylene}malonate](/img/structure/B3719495.png)



![2-hydroxy-3-methoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3719518.png)



![3,5-dichloro-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3719539.png)